4-Bromo-3-ethoxy-5-methylisoxazole

Descripción general

Descripción

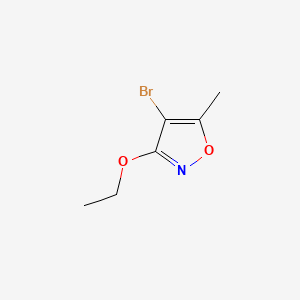

4-Bromo-3-ethoxy-5-methylisoxazole is a chemical compound with the molecular formula C6H8BrNO2 . It is a type of isoxazole, which is a five-membered heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-ethoxy-5-methylisoxazole consists of a five-membered isoxazole ring with bromine, ethoxy, and methyl substituents .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . Cross-coupling reactions of halogensubstituted isoxazoles are interesting because they open a convenient approach to the synthesis of combinatorial libraries of new heterocyclic compounds .Physical And Chemical Properties Analysis

4-Bromo-3-ethoxy-5-methylisoxazole has a predicted boiling point of 261.3±35.0 °C and a predicted density of 1.488±0.06 g/cm3 .Aplicaciones Científicas De Investigación

-

Organic Synthesis and Medicinal Chemistry

- Haloisoxazoles, including 4-Bromo-3-ethoxy-5-methylisoxazole, are used in modern organic synthesis and medicinal chemistry .

- They are an important class of aromatic heterocycles with diverse applications, from creating materials exhibiting liquid crystalline properties to medicine and medicinal chemistry .

- Cross-coupling reactions, a powerful tool of modern organic synthesis, have been added to the traditional methods of functionalization of aromatic and heteroaromatic compounds based on aryl halides, using Grignard reagents, or nucleophilic substitution .

- The mechanism of the C–Hal bond transformation into the C–C or C–Y bond (where Y is heteroatom) with the participation of metal complex catalysis has been studied in detail and well developed .

- Cross-coupling reactions of halogensubstituted isoxazoles are interesting because they open a convenient approach to the synthesis of combinatorial libraries of new heterocyclic compounds .

-

Metalation Reactions

- Isoxazoles and their benzo-fused analogues are well represented in the literature of naturally occurring alkaloids and synthetic derived useful chemicals .

- Their presence in biologically active drugs, agrochemicals, and materials-based compounds perpetuates the search for modern routes to functionalize and derivatize these heterocycles .

- With respect to metals-based chemistry, there has been some earlier coverage of metalation and subsequent reactions of these heterocycles with particular attention being placed on lithiation and palladium catalyzed reactions .

- Metalation chemistry continues to play an active role in the derivatization of isoxazoles and benzisoxazoles .

- Some of these derivatives, which include fragmentation products, have shown their utility as supramolecular entities and pharmacologically active agents .

-

Metal-Free Synthetic Routes

- Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

- In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies .

- Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

- The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

- In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

-

Haloisoxazoles Synthesis

- Methods for the synthesis of haloisoxazoles can be classified according to the type of halogen atom or the position of the halogen atom in the heterocycle .

- The existing methods for the synthesis of haloisoxazoles can be conditionally divided into two categories: the introduction of halogen atom simultaneously with the assembly of the isoxazole ring and halogenation of already existing isoxazole ring .

- The examples of haloisoxazole synthesis given below are classified according to the position of the halogen atom in the heterocycle .

- It is well known that the attempt to lithiate isoxazoles at positions 3 or 5 leads to the cleavage of the N–O bond and opening of the heterocycle .

- Consequently, lithiation of isoxazoles followed by the introduction of halogens into the reaction leads to unsatisfactory results and prevents the formation of halogenated isoxazoles .

-

Functionalization of Isoxazoles

- Examples of functionalization of 3-ethoxy-4-iodo-5-methylisoxazole at position 4 via metalation/transmetalation by exchanging iodine for magnesium and the latter for zinc atom have been shown .

- The resulting metalated isoxazoles were converted in high yields to isoxazole-containing alcohols and ketones, and were also used as reagents in various reactions .

Safety And Hazards

Direcciones Futuras

There is a growing interest in highly functionalized isoxazoles due to their diverse applications, from the creation of materials exhibiting liquid crystalline properties to medicine and medicinal chemistry . Future research may focus on developing more efficient and eco-friendly synthetic strategies for isoxazoles .

Propiedades

IUPAC Name |

4-bromo-3-ethoxy-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2/c1-3-9-6-5(7)4(2)10-8-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGNIHJIFAZCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30667241 | |

| Record name | 4-Bromo-3-ethoxy-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30667241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-ethoxy-5-methylisoxazole | |

CAS RN |

169310-98-9 | |

| Record name | 4-Bromo-3-ethoxy-5-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169310-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-ethoxy-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30667241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine](/img/structure/B576228.png)

![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)

![Pyrido[1,2-a][1,3]thiazolo[5,4-g]benzimidazole](/img/structure/B576243.png)